![molecular formula C7H12FN B13061171 2-Fluoro-5-azaspiro[3.4]octane](/img/structure/B13061171.png)
2-Fluoro-5-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-azaspiro[34]octane is a spirocyclic compound that features a unique structural motif The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom
Preparation Methods
The synthesis of 2-Fluoro-5-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations. The reaction conditions typically involve minimal chromatographic purifications to afford the desired compound .
Chemical Reactions Analysis
2-Fluoro-5-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Fluoro-5-azaspiro[3.4]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structural properties.
Industry: The compound can be utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-Fluoro-5-azaspiro[3.4]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Fluoro-5-azaspiro[3.4]octane can be compared with other spirocyclic compounds, such as:
2-Azaspiro[3.4]octane: Lacks the fluorine atom, which may affect its reactivity and applications.
2-Oxa-5-azaspiro[3.4]octane:
6-Benzyl-2,6-diazaspiro[3.4]octane: Features a benzyl group, which can influence its biological activity and interactions
These comparisons highlight the uniqueness of this compound, particularly its fluorine atom, which can significantly impact its chemical behavior and applications.
Properties
Molecular Formula |
C7H12FN |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
2-fluoro-5-azaspiro[3.4]octane |
InChI |
InChI=1S/C7H12FN/c8-6-4-7(5-6)2-1-3-9-7/h6,9H,1-5H2 |
InChI Key |
PTYZPTJHJUMNHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C2)F)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


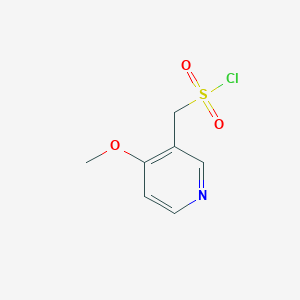
![5-[(5R,9S)-9-(4-cyano-phenyl)-3-(3,5-dichloro-phenyl)-1-methyl-2,4-dioxo-1,3,7-triaza-spiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid](/img/structure/B13061097.png)
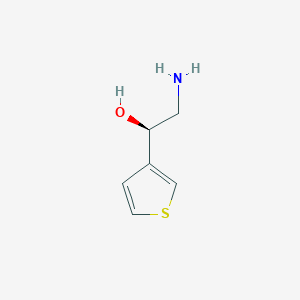
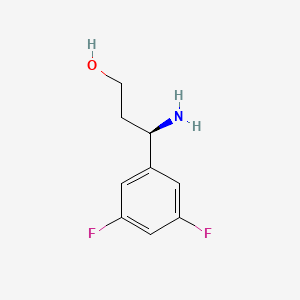

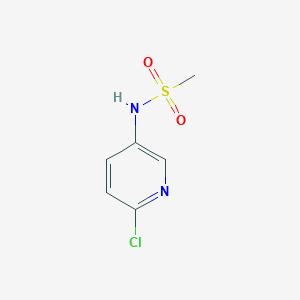
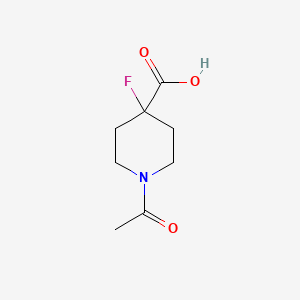
![5-methyl-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2,3]thiadiazine-6-carbohydrazide 1,1-dioxide](/img/structure/B13061145.png)
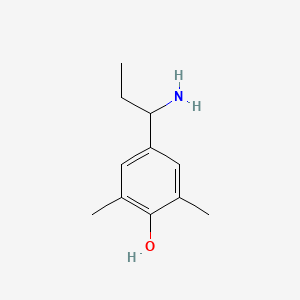

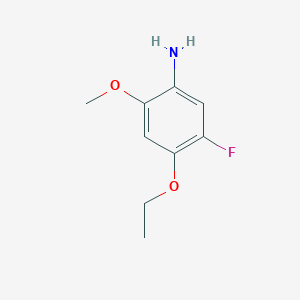
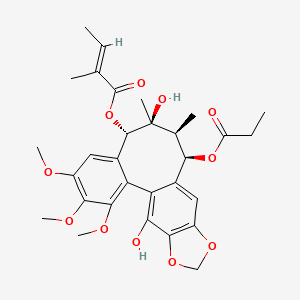
![5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061178.png)

